molecular formula C6H12ClN B2838291 3-Chloro-1-ethylpyrrolidine CAS No. 3608-70-6

3-Chloro-1-ethylpyrrolidine

Cat. No.: B2838291
CAS No.: 3608-70-6
M. Wt: 133.62
InChI Key: WDBPDIQNBCWYOY-UHFFFAOYSA-N
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Description

3-Chloro-1-ethylpyrrolidine is a heterocyclic organic compound with the molecular formula C₆H₁₂ClN. It is a derivative of pyrrolidine, where the nitrogen atom in the pyrrolidine ring is substituted with an ethyl group and a chlorine atom at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-ethylpyrrolidine typically involves the reaction of pyrrolidine with ethyl chloride and a chlorinating agent. One common method is the nucleophilic substitution reaction, where pyrrolidine reacts with ethyl chloride in the presence of a base such as sodium hydroxide to form 1-ethylpyrrolidine. This intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-ethylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Chloro-1-ethylpyrrolidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways involved can vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-1-ethylpyrrolidine is unique due to the presence of both an ethyl group and a chlorine atom, which confer distinct reactivity and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new chemical entities .

Properties

IUPAC Name

3-chloro-1-ethylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN/c1-2-8-4-3-6(7)5-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBPDIQNBCWYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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